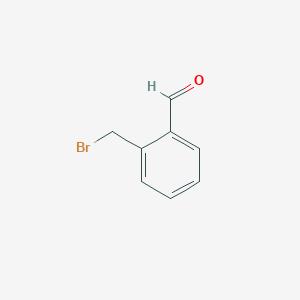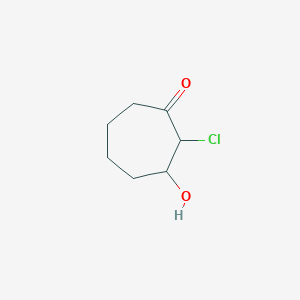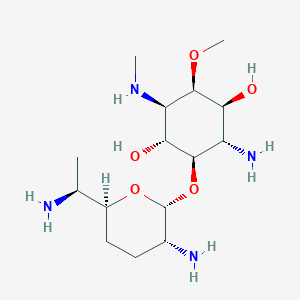
Fortimicin KR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fortimicin KR is a member of the aminoglycoside family of antibiotics that has gained attention in recent years due to its unique properties. This antibiotic is synthesized through a complex process that involves fermentation and purification. Fortimicin KR has shown promising results in scientific research, particularly in the fields of microbiology and biochemistry.
Applications De Recherche Scientifique
Antibacterial Activity and Mechanism
Fortimicins, including Fortimicin KR, are bicyclic aminoglycoside antibiotics with distinct properties compared to other aminoglycosides. Fortimicin A exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus epidermidis, by inhibiting protein synthesis in vivo. It operates by inhibiting polyuridylic acid-directed phenylalanine polymerization and inducing misreading in the bacterial ribosome, as demonstrated by leucine incorporation. Fortimicin B, on the other hand, does not affect this polymerization or misreading, highlighting the variable effects within the fortimicin class (Moreau, Jaxel, & Le Goffic, 1984).
Comparison with Other Aminoglycosides
Fortimicin A has been compared with other aminoglycosides for its antibacterial activity. It shows broad-spectrum activity against most clinically significant aerobic and facultatively anaerobic bacteria, with performance comparable to amikacin in terms of minimum inhibitory concentrations and spectrum of activity. However, it displays weaker activity against Pseudomonas aeruginosa and some streptococci. Interestingly, Fortimicin A is resistant to most aminoglycoside-inactivating enzymes, suggesting its potential utility in treating infections caused by drug-resistant bacteria (Thornsberry, Barry, Jones, Baker, Badal, & Packer, 1981).
Structural and Chemical Properties
Fortimicins A and B are distinguished by their unique structural components. Both incorporate a novel aminocyclitol, fortamine, differing from traditional aminoglycosides. Fortimicin A, for example, is a glycyl amide of 6-epi-purpurosamine B, showcasing its unique chemical composition that contributes to its distinct antibacterial properties. These structural variations influence their activity and interaction with bacterial cells (Egan et al., 1977).
Pharmacokinetics and Synergistic Effects
The pharmacokinetics of Fortimicin A in humans have been studied, revealing insights into its absorption and elimination profiles. These studies are crucial for understanding how the drug behaves in the body, which can guide its clinical use (Sennello et al., 1982). Additionally, Fortimicin A has been found to exhibit synergistic effects when used in combination with beta-lactam antibiotics against Pseudomonas aeruginosa, suggesting its potential in combination therapies for enhanced antibacterial efficacy (Yamashita, Kawabe, & Mitsuhashi, 1981).
Propriétés
Numéro CAS |
122517-24-2 |
|---|---|
Nom du produit |
Fortimicin KR |
Formule moléculaire |
C15H32N4O5 |
Poids moléculaire |
348.44 g/mol |
Nom IUPAC |
(1S,2S,3R,4R,5R,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |
InChI |
InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1 |
Clé InChI |
WFMQYKIRAVMXSU-GBKVUIFDSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)NC)OC)O)N)N)N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



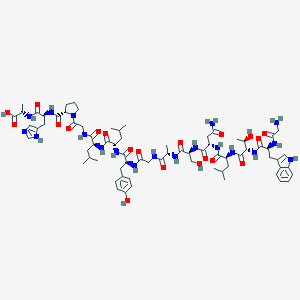
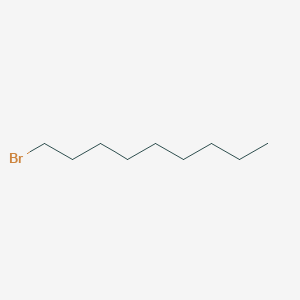
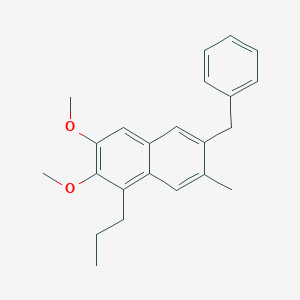
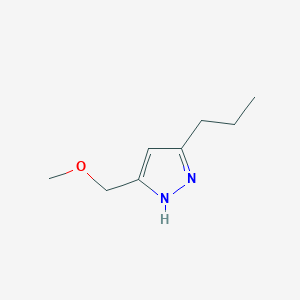
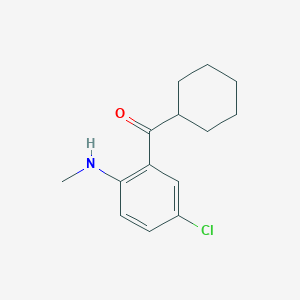
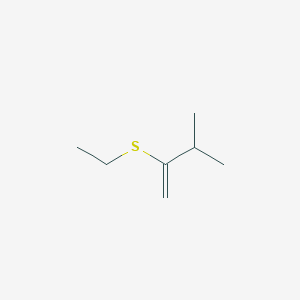
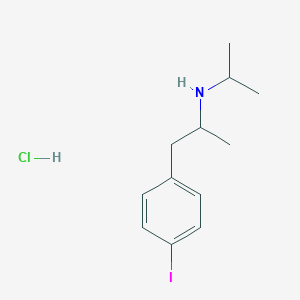
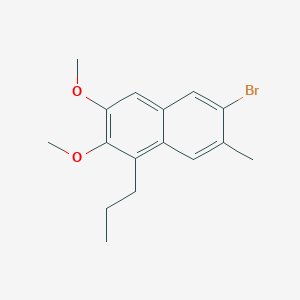
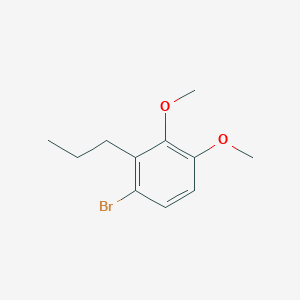
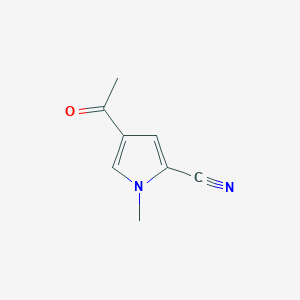
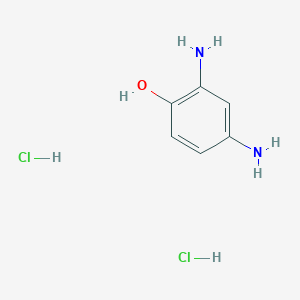
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
